molecular formula C5H12O3 B082931 1,2,5-Pentanetriol CAS No. 14697-46-2

1,2,5-Pentanetriol

Cat. No.: B082931
CAS No.: 14697-46-2
M. Wt: 120.15 g/mol
InChI Key: WEAYWASEBDOLRG-UHFFFAOYSA-N
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Description

1,2,5-Pentanetriol is a biorenewable compound derived from lignocellulose.

Mechanism of Action

Target of Action

Pentane-1,2,5-triol, also known as 1,2,5-Pentanetriol, is primarily used in the production of rigid polyurethane foams . These foams are one of the most important classes of polymeric materials and are used in a wide range of applications such as automotive, electronics, furnishing, footwear, packaging, or construction materials .

Mode of Action

Pentane-1,2,5-triol interacts with its targets through a process known as oxypropylation . This process involves the efficient Achmatowicz rearrangement and mild subsequent hydrogenation-reduction reactions of biorenewable C5 alcohols derived from lignocellulose . The synthesized oxypropylated pentane-1,2,5-triol is then used in the preparation of rigid polyurethane foams .

Biochemical Pathways

The biochemical pathway involved in the action of Pentane-1,2,5-triol is the Achmatowicz rearrangement . This rearrangement is a chemical reaction of furfuryl alcohol that produces a dihydropyran. This process is followed by hydrogenation, which leads to the formation of Pentane-1,2,5-triol .

Result of Action

The result of Pentane-1,2,5-triol’s action is the production of rigid polyurethane foams . These foams, incorporated with up to 30% biorenewable polyol, have been characterized using compressive stress, thermogravimetry, dynamic mechanical analysis, and scanning electron microscopy . The modified rigid polyurethanes show better compressive strength (>400.0 kPa), a comparable thermal degradation range at 325–450 °C, and similar morphological properties to those of commercial polyurethane formulations .

Action Environment

The action of Pentane-1,2,5-triol can be influenced by environmental factors. For instance, the synthesis of Pentane-1,2,5-triol from furfuryl alcohol requires specific conditions such as the absence of hydrogenolysis of the furan ring and a solvent-free technology that operates at atmospheric pressure . Additionally, safety precautions should be taken to avoid dust formation and breathing in mist, gas, or vapors .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Pentanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Pentanetriol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and physical properties. This arrangement makes it particularly suitable for applications in the production of rigid polyurethane foams, where it enhances compressive strength and thermal stability .

Properties

IUPAC Name

pentane-1,2,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c6-3-1-2-5(8)4-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAYWASEBDOLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030714
Record name Pentane-1,2,5-triol
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14697-46-2
Record name (±)-1,2,5-Pentanetriol
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Record name Pentane-1,2,5-triol
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Record name 1,5-Pentanetriol
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Record name Pentane-1,2,5-triol
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Record name Pentane-1,2,5-triol
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Record name 1,2,5-Pentanetriol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Pentane-1,2,5-triol?

A1: Pentane-1,2,5-triol has the molecular formula C5H12O3 and a molecular weight of 120.15 g/mol.

Q2: How is Pentane-1,2,5-triol typically synthesized?

A2: A promising route utilizes furfuryl alcohol as a starting material, leveraging the Achmatowicz rearrangement followed by hydrogenation. This method offers high yields and avoids the need for hydrogenolysis. [, ] Another approach involves the lipase-catalyzed regio- and enantioselective reactions starting from readily available materials. []

Q3: What are the applications of Pentane-1,2,5-triol in material science?

A3: Pentane-1,2,5-triol shows promise as a biorenewable polyol component in rigid polyurethane foams. When oxypropylated, it can be incorporated into polyurethane formulations, resulting in modified materials with enhanced compressive strength and comparable thermal stability to commercial counterparts. []

Q4: Can Pentane-1,2,5-triol be used to create nanomaterials?

A4: Yes, Pentane-1,2,5-triol can be esterified with citric acid to create biodegradable nanogels. These nanogels demonstrate potential for drug delivery applications, effectively encapsulating and releasing compounds like resveratrol and doxorubicin. [, , ]

Q5: Is Pentane-1,2,5-triol involved in any catalytic reactions?

A5: While not a catalyst itself, Pentane-1,2,5-triol is a product in the hydrodeoxygenation of xylitol over a ReOx-Pd/CeO2 catalyst. This reaction, important for biomass conversion, yields 1,2-dideoxypentitol and Pentane-1,2,5-triol. Kinetic studies revealed a zero-order reaction with respect to xylitol. [, ]

Q6: Have computational methods been applied to study Pentane-1,2,5-triol?

A6: Yes, first-principles metadynamics and blue-moon ensemble simulations have been employed to investigate the dehydration reactions of Pentane-1,2,5-triol in hot acidic water. These simulations provided insights into the mechanisms and selectivity of cyclic ether formation. [, ]

Q7: How does Pentane-1,2,5-triol behave in high-temperature water?

A7: Pentane-1,2,5-triol undergoes dehydration in high-temperature water, yielding tetrahydrofurfuryl alcohol and 3-hydroxytetrahydropyran, both cyclic ethers. The presence of dissolved carbon dioxide accelerates this reaction, highlighting a potential green chemistry approach. [, ]

Q8: Does Pentane-1,2,5-triol interact with any enzymes?

A8: While not a direct substrate, Pentane-1,2,5-triol serves as a key intermediate in the semisynthesis of catathelasmols C, D, and E, compounds known to inhibit 11-hydroxysteroid dehydrogenases. This synthesis utilizes lipase-catalyzed site-selective acetylation and deacetylation reactions. []

Q9: Are there any known interactions between Pentane-1,2,5-triol and lactoferrin?

A9: Research suggests a potential interaction, as indicated by the crystal structure analysis of bovine lactoferrin complexed with Pentane-1,2,5-triol. []

Q10: What are some historical milestones in Pentane-1,2,5-triol research?

A11: Early studies explored the formation of bicyclic orthoesters from Pentane-1,2,5-triol and ethyl orthoformate. [] This laid the foundation for understanding its reactivity and potential for derivatization. More recent research highlights the growing importance of Pentane-1,2,5-triol in the context of renewable resources and green chemistry applications.

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